3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride
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Overview
Description
3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride is a synthetic organic compound known for its vibrant color and diverse applications. It is commonly used as a dye and has significant roles in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride typically involves multiple steps. One common method starts with phenothiazine as the base compound. The phenothiazine is treated with diiodine, followed by dimethylamine, to form the desired product . Another method involves the oxidation of N,N-dimethyl-phenylenediamine with sodium dichromate in the presence of sodium thiosulfate, followed by further oxidation with N,N-dimethylaniline . Industrial production often involves crystallization from an aqueous solution of hydrochloric acid to purify the compound .
Chemical Reactions Analysis
3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be reduced to leucomethylene blue in the presence of nanocatalysts . Common reagents used in these reactions include sodium dichromate for oxidation and dimethylamine for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a redox indicator and a dye . In biology, it serves as a staining agent for various cellular components . In medicine, it has been explored for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, it is used in industrial applications for dyeing textiles and as a component in certain types of batteries .
Mechanism of Action
The mechanism of action of 3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride involves its ability to act as an alternative electron carrier in the mitochondrial respiratory chain. It displays anti-inflammatory and anti-apoptotic effects, inhibits monoamine oxidase and nitric oxide synthase, and activates signaling pathways involved in mitochondrial biogenesis and autophagy . These actions contribute to its neuroprotective properties and potential therapeutic applications.
Comparison with Similar Compounds
3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride is similar to other phenothiazinium dyes such as methylene blue, new methylene blue, toluidine blue O, and dimethylmethylene blue . These compounds share similar structures and applications but differ in their specific chemical properties and uses. For example, methylene blue is widely used as a histological dye and has applications in treating methemoglobinemia . New methylene blue and toluidine blue O are also used as staining agents in biological research .
Properties
CAS No. |
122142-77-2 |
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Molecular Formula |
C24H27ClN4 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-N,8-N-diethyl-3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride |
InChI |
InChI=1S/C24H26N4.ClH/c1-5-25-19-14-23-21(12-16(19)3)27-22-13-17(4)20(26-6-2)15-24(22)28(23)18-10-8-7-9-11-18;/h7-15H,5-6H2,1-4H3,(H,25,26);1H |
InChI Key |
HFESYLZJRRABLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=C(C(=CC3=[N+]2C4=CC=CC=C4)NCC)C.[Cl-] |
Origin of Product |
United States |
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